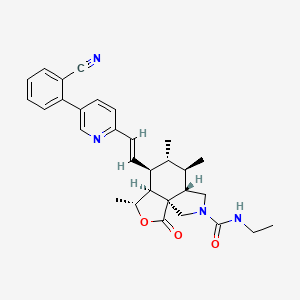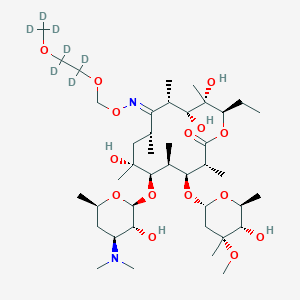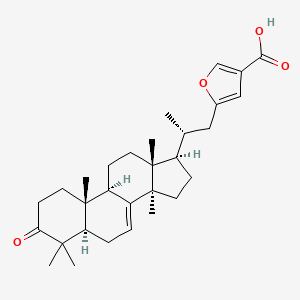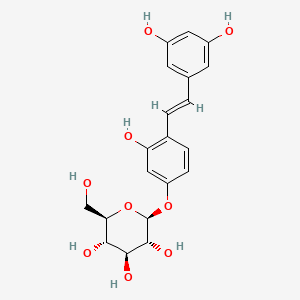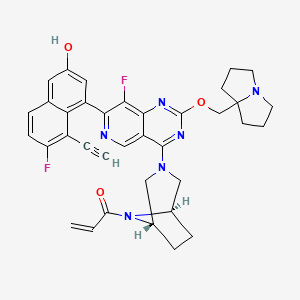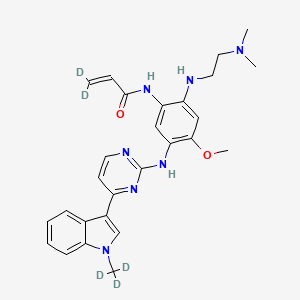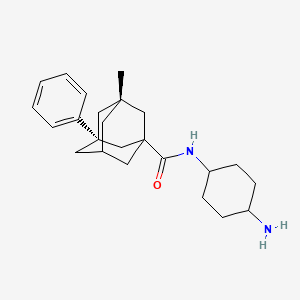
Antiviral agent 27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiviral agent 27 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, making it a valuable candidate in the development of antiviral therapies. The compound is part of a class of molecules that inhibit viral replication by targeting specific viral enzymes and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 27 involves multiple steps, starting from readily available precursors. The process includes:
Complexation-driven selective acyl migration/oxidation: This step involves the selective migration of acyl groups followed by oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate cyclization.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: This step employs a chiral nucleophilic catalyst to achieve stereoselectivity.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Antiviral agent 27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antiviral agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand viral replication and host-virus interactions.
Industry: Utilized in the development of antiviral coatings and materials.
Wirkmechanismus
The mechanism of action of antiviral agent 27 involves the inhibition of viral replication. The compound targets viral enzymes such as polymerases and proteases, preventing the synthesis of viral RNA or DNA. This inhibition disrupts the viral life cycle, reducing the ability of the virus to infect host cells .
Vergleich Mit ähnlichen Verbindungen
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Nucleoside analogs: Such as acyclovir, which selectively inhibit viral DNA polymerases.
Uniqueness: Antiviral agent 27 stands out due to its high efficacy and broad-spectrum activity. Unlike some similar compounds, it has shown effectiveness against a wider range of viruses, making it a versatile candidate for antiviral therapy development.
Eigenschaften
Molekularformel |
C24H34N2O |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(3R,5R)-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-22-11-17-12-23(14-22,18-5-3-2-4-6-18)16-24(13-17,15-22)21(27)26-20-9-7-19(25)8-10-20/h2-6,17,19-20H,7-16,25H2,1H3,(H,26,27)/t17?,19?,20?,22-,23-,24?/m1/s1 |
InChI-Schlüssel |
TZNRCHUCVIMHIH-CGWLFZNLSA-N |
Isomerische SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CCC(CC4)N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


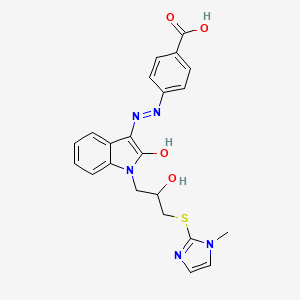
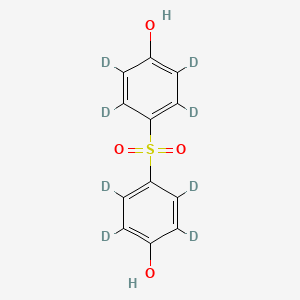
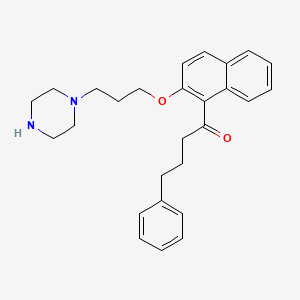
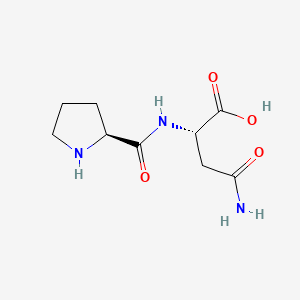
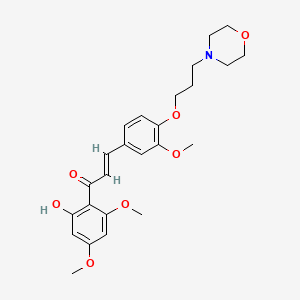


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
